Benzenamine, 2-(trimethoxysilyl)-
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Overview
Description
2-(Trimethoxysilyl)aniline is an organosilicon compound with the molecular formula C9H15NO3Si. It is characterized by the presence of a trimethoxysilyl group attached to an aniline moiety. This compound is known for its applications in various fields, including materials science, chemistry, and industry, due to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 2-(Trimethoxysilyl)aniline typically involves the reaction of aniline with trimethoxysilane. One common method includes the use of a catalyst to facilitate the reaction between aniline and trimethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
2-(Trimethoxysilyl)aniline undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of polymeric structures.
Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and electrophiles for substitution reactions. Major products formed from these reactions include siloxane polymers and substituted aniline derivatives .
Scientific Research Applications
2-(Trimethoxysilyl)aniline has a wide range of applications in scientific research:
Materials Science: It is used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology and Medicine: Research has explored its potential in drug delivery systems and as a surface modifier for biomedical implants to enhance biocompatibility.
Mechanism of Action
The mechanism of action of 2-(Trimethoxysilyl)aniline primarily involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, the trimethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for its role as a coupling agent, as they enable the formation of strong bonds between organic and inorganic materials . The aniline moiety can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
2-(Trimethoxysilyl)aniline can be compared with other similar compounds, such as:
3-(Trimethoxysilyl)propyl aniline: This compound has a similar structure but with a propyl spacer between the aniline and trimethoxysilyl groups.
(3-Aminopropyl)trimethoxysilane: This compound lacks the aromatic ring of aniline but has similar applications in surface modification and as a coupling agent.
Trimethoxyphenylsilane: This compound has a phenyl group instead of an aniline moiety and is used in the synthesis of siloxane polymers.
The uniqueness of 2-(Trimethoxysilyl)aniline lies in its combination of the reactive trimethoxysilyl group and the versatile aniline moiety, which allows it to participate in a wide range of chemical reactions and applications .
Properties
CAS No. |
93383-46-1 |
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Molecular Formula |
C9H15NO3Si |
Molecular Weight |
213.31 g/mol |
IUPAC Name |
2-trimethoxysilylaniline |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3 |
InChI Key |
XWQDPPJDXCZWQE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=CC=C1N)(OC)OC |
Origin of Product |
United States |
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